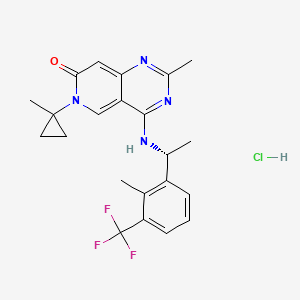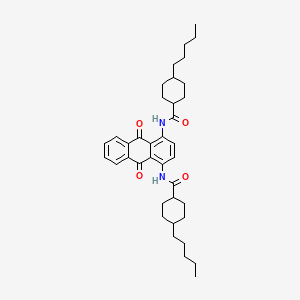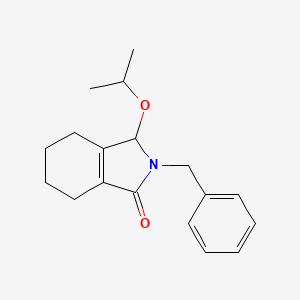
Protease-Activated Receptor-4 diTFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protease-Activated Receptor-4 diTFA is a compound that acts as an agonist for Protease-Activated Receptor-4. Protease-Activated Receptors are a family of G protein-coupled receptors that are activated by proteolytic cleavage. Protease-Activated Receptor-4 is one of the four members of this family and is involved in various physiological processes, including thrombin-induced platelet aggregation and inflammatory responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Protease-Activated Receptor-4 diTFA involves a series of chemical reactions. One common method includes the use of indole-based compounds as starting materials. The synthetic route typically involves three steps:
- Formation of an intermediate compound through a reaction with a suitable reagent.
- Conversion of the intermediate to the desired product using specific reaction conditions.
- Purification and characterization of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems and high-throughput screening assays. The process includes the preparation of mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) and subsequent purification using high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
Protease-Activated Receptor-4 diTFA undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Protease-Activated Receptor-4 diTFA has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the activation mechanisms of G protein-coupled receptors.
Biology: Investigated for its role in cellular signaling and inflammatory responses.
Medicine: Explored as a potential therapeutic target for antiplatelet therapy and cardiovascular diseases.
Industry: Utilized in the development of high-throughput screening assays for drug discovery
Mecanismo De Acción
Protease-Activated Receptor-4 diTFA exerts its effects by binding to Protease-Activated Receptor-4, leading to the proteolytic cleavage of its extracellular N-terminal domain. This cleavage exposes a new N-terminal domain that acts as a tethered ligand, inducing intracellular signaling pathways. The molecular targets involved include various proteases such as thrombin, trypsin, and cathepsin G .
Comparación Con Compuestos Similares
Protease-Activated Receptor-4 diTFA is unique compared to other similar compounds due to its specific activation of Protease-Activated Receptor-4. Similar compounds include:
- Protease-Activated Receptor-1 Agonist acetate
- Vorapaxar
- TRAP-6 amide acetate
- VKGILS-NH2 Acetate
- Protease-Activated Receptor-2-IN-1
- I-191
- SLIGRL-NH2 Protease-Activated Receptor-2 Activating Peptide acetate .
These compounds share similar mechanisms of action but differ in their receptor specificity and therapeutic applications.
Propiedades
Fórmula molecular |
C37H48F6N8O11 |
|---|---|
Peso molecular |
894.8 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H46N8O7.2C2HF3O2/c34-15-5-4-9-24(31(46)40-25(30(36)45)17-21-7-2-1-3-8-21)38-29(44)20-37-32(47)27-10-6-16-41(27)33(48)26(39-28(43)19-35)18-22-11-13-23(42)14-12-22;2*3-2(4,5)1(6)7/h1-3,7-8,11-14,24-27,42H,4-6,9-10,15-20,34-35H2,(H2,36,45)(H,37,47)(H,38,44)(H,39,43)(H,40,46);2*(H,6,7)/t24-,25-,26-,27-;;/m0../s1 |
Clave InChI |
AKBHJECXYCYDMD-OSQDUZRTSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[2-(4-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12461557.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12461563.png)
![3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B12461567.png)

![Ethyl 6-ethyl-2-[({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12461589.png)
![1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461591.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12461594.png)
![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12461606.png)


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12461618.png)

![4-({[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12461626.png)

